molecular formula C10H13F3O2 B14190809 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one CAS No. 850535-84-1

1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one

Cat. No.: B14190809
CAS No.: 850535-84-1
M. Wt: 222.20 g/mol
InChI Key: JHHGXSLMRHCQFO-UHFFFAOYSA-N
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Description

1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a hydroxycyclohexyl group and a trifluoromethyl group attached to a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one typically involves the following steps:

    Formation of the Hydroxycyclohexyl Intermediate: This step involves the hydroxylation of cyclohexane to form 4-hydroxycyclohexanol.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Formation of the Prop-2-en-1-one Backbone: The final step involves the condensation of the hydroxycyclohexyl intermediate with an appropriate aldehyde or ketone to form the prop-2-en-1-one structure.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the prop-2-en-1-one backbone can be reduced to form a saturated compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of 4-oxocyclohexyl-2-(trifluoromethyl)prop-2-en-1-one.

    Reduction: Formation of 1-(4-hydroxycyclohexyl)-2-(trifluoromethyl)propane.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Hydroxyphenyl)-2-(trifluoromethyl)prop-2-en-1-one: Similar structure but with a phenyl group instead of a cyclohexyl group.

    1-(4-Hydroxycyclohexyl)-2-(methyl)prop-2-en-1-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness: 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one is unique due to the presence of both a hydroxycyclohexyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

CAS No.

850535-84-1

Molecular Formula

C10H13F3O2

Molecular Weight

222.20 g/mol

IUPAC Name

1-(4-hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one

InChI

InChI=1S/C10H13F3O2/c1-6(10(11,12)13)9(15)7-2-4-8(14)5-3-7/h7-8,14H,1-5H2

InChI Key

JHHGXSLMRHCQFO-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)C1CCC(CC1)O)C(F)(F)F

Origin of Product

United States

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